molecular formula C13H18N2O4 B076399 2-Diethylaminoethyl 4-nitrobenzoate CAS No. 13456-39-8

2-Diethylaminoethyl 4-nitrobenzoate

Cat. No.: B076399
CAS No.: 13456-39-8
M. Wt: 266.29 g/mol
InChI Key: FRESWUPYXIRXMN-UHFFFAOYSA-N
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Description

2-Diethylaminoethyl 4-nitrobenzoate is an organic compound with the molecular formula C13H18N2O4. It is a derivative of benzoic acid and is known for its role as an intermediate in the synthesis of local anesthetics, particularly procaine. This compound is characterized by its yellowish liquid form and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Diethylaminoethyl 4-nitrobenzoate is typically synthesized through the esterification of 4-nitrobenzoic acid with diethylaminoethanol. The reaction is catalyzed by an acid, often sulfuric acid, to facilitate the esterification process. The general reaction scheme is as follows:

4-Nitrobenzoic acid+DiethylaminoethanolH2SO42-Diethylaminoethyl 4-nitrobenzoate+H2O\text{4-Nitrobenzoic acid} + \text{Diethylaminoethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Nitrobenzoic acid+DiethylaminoethanolH2​SO4​​2-Diethylaminoethyl 4-nitrobenzoate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Diethylaminoethyl 4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.

Major Products

    Reduction: 2-Diethylaminoethyl 4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Diethylaminoethyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its interactions with biological systems, particularly in the context of its role as a precursor to local anesthetics.

    Medicine: As an intermediate in the synthesis of procaine, it indirectly contributes to medical applications in local anesthesia.

    Industry: Utilized in the production of various chemical products, including dyes and other benzoate derivatives.

Mechanism of Action

The primary mechanism of action for compounds derived from 2-diethylaminoethyl 4-nitrobenzoate, such as procaine, involves the inhibition of sodium ion channels in nerve cells. This inhibition prevents the initiation and propagation of nerve impulses, leading to a localized anesthetic effect. The molecular targets are the voltage-gated sodium channels, and the pathway involves the binding of the compound to these channels, blocking ion flow.

Comparison with Similar Compounds

Similar Compounds

    Procaine: A local anesthetic synthesized from 2-diethylaminoethyl 4-nitrobenzoate.

    Benzocaine: Another local anesthetic with a similar structure but lacking the diethylaminoethyl group.

    Tetracaine: A more potent local anesthetic with a similar ester linkage but different substituents.

Uniqueness

This compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various anesthetics. Its nitro group provides a site for further chemical modifications, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

2-(diethylamino)ethyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-3-14(4-2)9-10-19-13(16)11-5-7-12(8-6-11)15(17)18/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRESWUPYXIRXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158792
Record name 2-Diethylaminoethyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13456-39-8
Record name 2-Diethylaminoethyl 4-nitrobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Diethylaminoethyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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